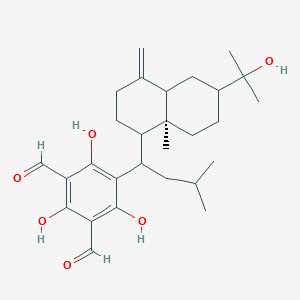
(-)-Macrocarpal K; 9'-epi-Macrocarpal H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(-)-Macrocarpal K; 9’-epi-Macrocarpal H” are naturally occurring compounds found in certain plant species. These compounds belong to the class of macrocarpals, which are known for their complex structures and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-Macrocarpal K; 9’-epi-Macrocarpal H” typically involves multi-step organic synthesis. The process may include steps such as cyclization, oxidation, and reduction reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of these compounds may involve extraction from natural sources or large-scale synthetic methods. The extraction process includes solvent extraction, purification, and crystallization to obtain pure compounds.
Analyse Des Réactions Chimiques
Types of Reactions
“(-)-Macrocarpal K; 9’-epi-Macrocarpal H” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of “(-)-Macrocarpal K; 9’-epi-Macrocarpal H” involves interactions with specific molecular targets and pathways. These compounds may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Macrocarpal A
- Macrocarpal B
- Macrocarpal C
Comparison
“(-)-Macrocarpal K; 9’-epi-Macrocarpal H” are unique due to their specific stereochemistry and functional groups. Compared to other macrocarpals, they may exhibit different biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C28H40O6 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
5-[1-[(8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17?,18?,21?,22?,28-/m0/s1 |
Clé InChI |
OOAOETHJYYAVCC-VXOQDSSJSA-N |
SMILES isomérique |
CC(C)CC(C1CCC(=C)C2[C@]1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
SMILES canonique |
CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


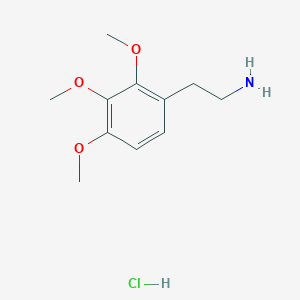
![5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12437824.png)
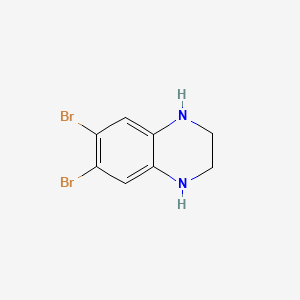
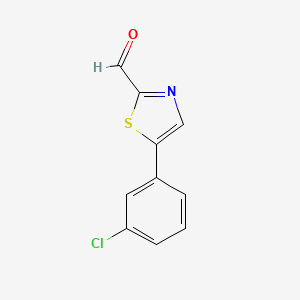
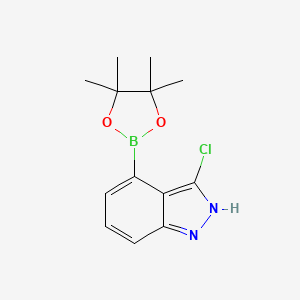
![Potassium imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B12437845.png)
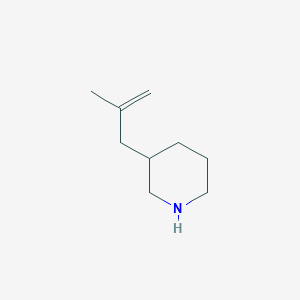
![(1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol](/img/structure/B12437853.png)
![Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate](/img/structure/B12437854.png)




![Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B12437897.png)
